

Application Notes and Protocols: AGI-14100 for HT1080 Cells

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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15137018

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **AGI-14100**, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in studies involving the HT1080 human fibrosarcoma cell line. This document includes recommended starting concentrations, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

AGI-14100 is a small molecule inhibitor targeting the mutated form of IDH1, particularly the R132H and R132C mutations.[1][2] These mutations are gain-of-function, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG are implicated in epigenetic dysregulation and tumorigenesis.[3] HT1080 cells endogenously express the heterozygous IDH1 R132C mutation, making them a valuable in vitro model for studying the effects of mIDH1 inhibition.[4] **AGI-14100** has demonstrated potent inhibition of 2-HG production and cell proliferation in HT1080 cells.[2] It served as a lead compound in the development of Ivosidenib (AG-120), a clinically approved mIDH1 inhibitor.[5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for **AGI-14100** in HT1080 cells.

| Parameter | Value | Cell Line | Reference |
|---------------------------|---------|-----------|-----------|
| IC50 (Cell Proliferation) | 0.76 nM | HT-1080 | [2] |
| IC50 (Enzymatic) | 6 nM | mIDH1 | [1] |

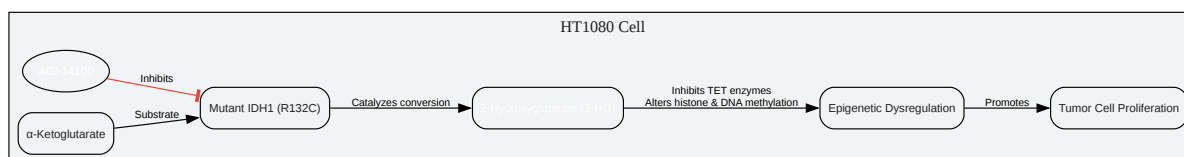
Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that gives half-maximal response. A lower IC50 indicates a more potent compound.

Recommended Starting Concentration

Based on the low nanomolar IC50 value for cell proliferation, a starting concentration of 10 nM **AGI-14100** is recommended for initial experiments with HT1080 cells. This concentration is approximately 13-fold higher than the reported IC50, which should be sufficient to elicit a significant biological response in most assays. It is advisable to perform a dose-response experiment (e.g., from 0.1 nM to 1 μ M) to determine the optimal concentration for your specific experimental setup and endpoint.

Signaling Pathway

AGI-14100 selectively inhibits the mutated IDH1 enzyme, thereby blocking the conversion of α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG). This leads to a reduction in intracellular 2-HG levels, which in turn can affect various downstream cellular processes, including epigenetic regulation and cell differentiation.



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Caption: Mechanism of action of **AGI-14100** in HT1080 cells.

Experimental Protocols

Cell Culture of HT1080 Cells

This protocol describes the standard procedure for culturing and maintaining HT1080 cells.

Materials:

- HT-1080 cells (ATCC CCL-121)
- DMEM (Dulbecco's Modified Eagle Medium) with high glucose[8]
- Fetal Bovine Serum (FBS), heat-inactivated[8]
- Penicillin-Streptomycin solution[8]
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-25, T-75)[9]
- Incubator (37°C, 5% CO₂)[9]

Procedure:

- Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Thaw frozen HT1080 cells rapidly in a 37°C water bath.[9]
- Transfer the thawed cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 200 x g for 3 minutes.[10]
- Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.

- Transfer the cell suspension to a T-25 flask containing 5 mL of complete growth medium.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium every 2-3 days.
- When cells reach 70-80% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:6 ratio.[\[9\]](#)[\[10\]](#)

Determining the Optimal Concentration of **AGI-14100** using a Cell Viability Assay

This protocol outlines the steps to determine the IC₅₀ of **AGI-14100** in HT1080 cells using a standard MTT or resazurin-based assay.

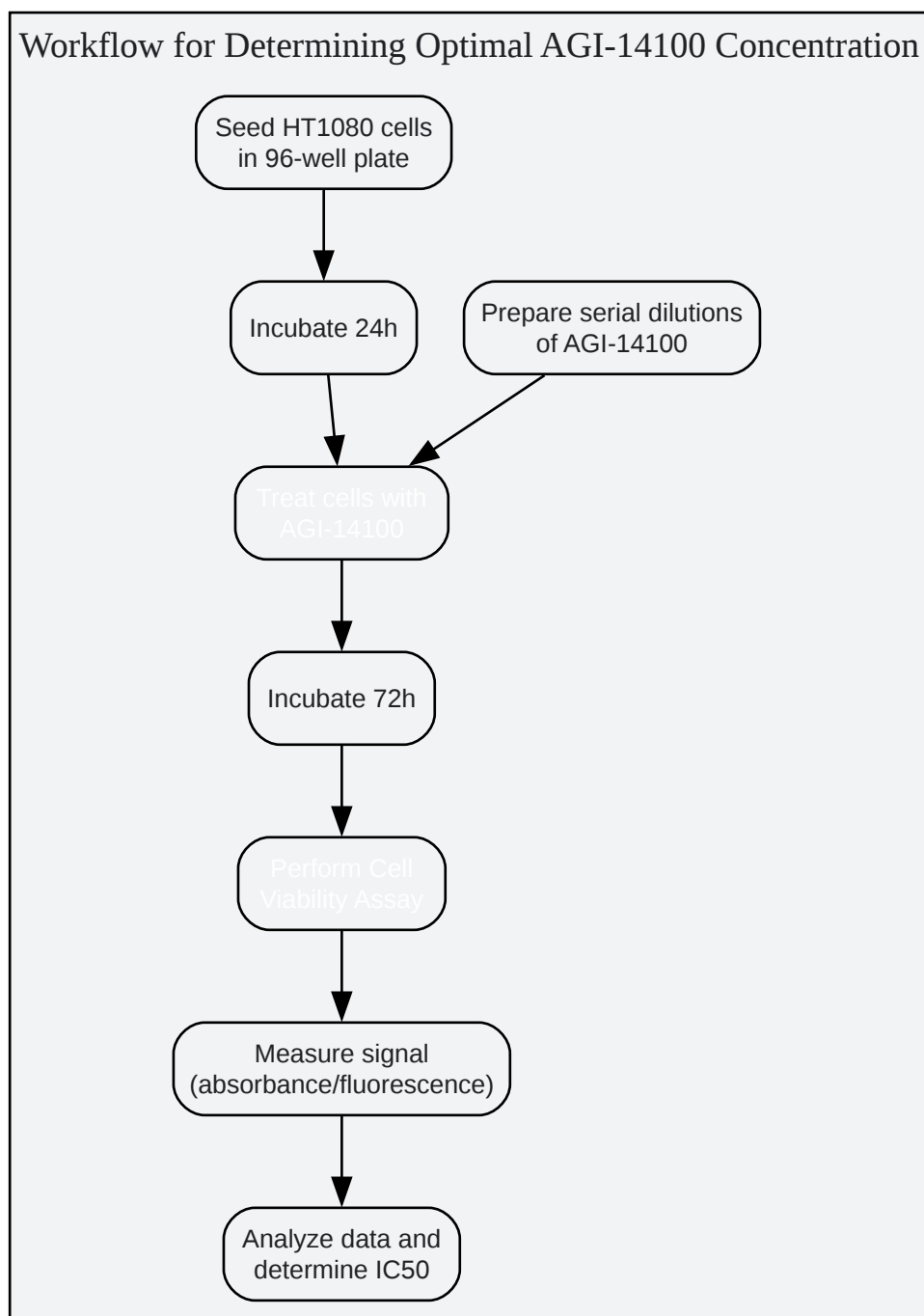
Materials:

- HT1080 cells
- Complete growth medium
- **AGI-14100** stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
- Plate reader

Procedure:

- Seed HT1080 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
- Prepare a serial dilution of **AGI-14100** in complete growth medium. A suggested range is from 1 µM down to 0.01 nM, including a vehicle control (DMSO).

- Remove the medium from the wells and add 100 μ L of the **AGI-14100** dilutions to the respective wells.
- Incubate for 72 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.



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Caption: Experimental workflow for determining the optimal concentration.

Western Blotting for IDH1

This protocol can be used to assess the total IDH1 protein levels in HT1080 cells following treatment with **AGI-14100**.

Materials:

- Treated and untreated HT1080 cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against IDH1[11][12]
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary anti-IDH1 antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.^{[4][13][14]}

Immunofluorescence for 2-HG Detection (Conceptual)

While direct immunofluorescence for 2-HG is not standard, a common method to assess the effect of **AGI-14100** is to measure 2-HG levels by mass spectrometry.^[15] Alternatively, enzymatic assays can be used to quantify 2-HG.^[16] For visualization, one could potentially use an antibody against a downstream epigenetic mark that is altered by 2-HG levels, such as H3K4me3 or 5-hydroxymethylcytosine (5hmC). The following is a general immunofluorescence protocol that can be adapted for such a purpose.

Materials:

- HT1080 cells grown on coverslips
- Paraformaldehyde (PFA) or methanol for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody against the target of interest
- Fluorophore-conjugated secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Treat cells grown on coverslips with **AGI-14100** for the desired time.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash twice with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Wash twice with PBS.
- Block with 1% BSA in PBS for 1 hour.
- Incubate with the primary antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.[17][18]
- Wash three times with PBS in the dark.
- Counterstain with DAPI for 5 minutes.
- Wash with PBS.
- Mount the coverslips on slides with mounting medium.
- Visualize using a fluorescence microscope.

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